molecular formula C14H14N4OS B12172837 1-isopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-4-carboxamide

1-isopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-4-carboxamide

Cat. No.: B12172837
M. Wt: 286.35 g/mol
InChI Key: IDBAPAXSILGLGK-UHFFFAOYSA-N
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Description

1-isopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring system substituted with an isopropyl group and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-4-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Thiadiazole Moiety: The thiadiazole ring can be synthesized separately and then coupled to the indole core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole moiety or the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole or thiadiazole derivatives.

Scientific Research Applications

1-isopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-4-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer or infections.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-isopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-isopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-3-carboxamide: Similar structure with a different position of the carboxamide group.

    1-isopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-5-carboxamide: Similar structure with a different position of the carboxamide group.

    1-isopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-6-carboxamide: Similar structure with a different position of the carboxamide group.

Uniqueness

1-isopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group and the thiadiazole moiety can impart distinct properties compared to other indole derivatives.

Properties

Molecular Formula

C14H14N4OS

Molecular Weight

286.35 g/mol

IUPAC Name

1-propan-2-yl-N-(1,3,4-thiadiazol-2-yl)indole-4-carboxamide

InChI

InChI=1S/C14H14N4OS/c1-9(2)18-7-6-10-11(4-3-5-12(10)18)13(19)16-14-17-15-8-20-14/h3-9H,1-2H3,(H,16,17,19)

InChI Key

IDBAPAXSILGLGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)C(=O)NC3=NN=CS3

Origin of Product

United States

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